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molecular formula C7H6F3NS2 B3045565 Thiazole, 2-[(3,4,4-trifluoro-3-butenyl)thio]- CAS No. 109993-23-9

Thiazole, 2-[(3,4,4-trifluoro-3-butenyl)thio]-

Cat. No. B3045565
M. Wt: 225.3 g/mol
InChI Key: ZPTRFECGKAVAAK-UHFFFAOYSA-N
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Patent
US06734198B1

Procedure details

2-Mercaptothiazole (5.18 g), potassium carbonate (6.72 g) and 4-bromo-1,1,2-trifluorobutene-1 (9.21 g) are refluxed in acetonitrile (60 ml) in the presence of argon gas for 6 hours by heating. After the reaction mixture has reached room temperature, it is filtered and the solvent is distilled off. The residue is dissolved in dichloromethane and washed with 5% aqueous solution of sodium hydroxide and water in this order. It is dried over unhydrous sodium sulfate and purified by column chromatography (eluent: dichloromethane) to obtain 2-(3,4,4-trifluoro-3-butenyl-thio)thiazole (8.6 g) as pale yellow liquid (n20D 1.5200).
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
9.21 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:13]([C:16]([F:20])=[C:17]([F:19])[F:18])[CH2:14]Br>C(#N)C>[F:20][C:16](=[C:17]([F:19])[F:18])[CH2:13][CH2:14][S:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.18 g
Type
reactant
Smiles
SC=1SC=CN1
Name
Quantity
6.72 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9.21 g
Type
reactant
Smiles
C(CBr)C(=C(F)F)F
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
has reached room temperature
FILTRATION
Type
FILTRATION
Details
it is filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in dichloromethane
WASH
Type
WASH
Details
washed with 5% aqueous solution of sodium hydroxide and water in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is dried over unhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (eluent: dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
FC(CCSC=1SC=CN1)=C(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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